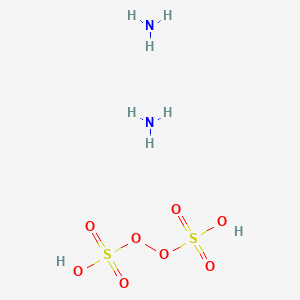

Azane; sulfooxy hydrogen sulfate

Description

Azane; sulfooxy hydrogen sulfate, systematically named by IUPAC as ammonium persulfate (APS), is a strong oxidizing agent with the linear formula (NH₄)₂S₂O₈ . Its structure consists of two ammonium cations (NH₄⁺) and a persulfate anion (S₂O₈²⁻), where two sulfate groups are linked via a peroxide bond (-O-O-) .

Key identifiers include:

- PubChem CID: 16211170

- SMILES: N.N.OS(=O)(=O)OOS(=O)(=O)O

- IUPAC Name: this compound

- Molecular Weight: 228.18 g/mol (calculated)

Properties

CAS No. |

73-24-5; 7727-54-0 |

|---|---|

Molecular Formula |

H8N2O8S2 |

Molecular Weight |

228.19 |

IUPAC Name |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/2H3N.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) |

InChI Key |

ROOXNKNUYICQNP-UHFFFAOYSA-N |

SMILES |

N.N.OS(=O)(=O)OOS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ammonium persulfate, we compare it structurally and functionally with analogous ammonium salts and sulfates (Table 1).

Table 1: Comparative Analysis of Azane; Sulfooxy Hydrogen Sulfate and Similar Compounds

Structural and Functional Differences

Oxidizing Capacity: Ammonium persulfate’s peroxydisulfate group (S₂O₈²⁻) enables strong oxidative properties, unlike ammonium sulfate or ferrous ammonium sulfate, which lack peroxide bonds . This makes APS critical in radical-initiated polymerizations and semiconductor etching . In contrast, ammonium sulfate is non-oxidizing and serves primarily as a nitrogen source in fertilizers .

Metal Coordination :

- Ferrous ammonium sulfate and ammonium nickel(II) sulfate contain Fe²⁺ and Ni²⁺ ions, respectively, enabling redox reactivity (e.g., Fe²⁺/Fe³⁺ transitions in titrations) and catalytic roles .

Surfactant Properties :

- Ammonium lauryl sulfate features a long alkyl chain (C₁₂H₂₅), granting amphiphilic behavior for foam stabilization in detergents, a property absent in APS .

Thermal Stability :

- APS decomposes exothermically above 120°C, releasing oxygen, while ammonium sulfate remains stable up to 280°C .

Q & A

Q. Characterization methods :

- X-ray diffraction (XRD) for crystal structure analysis.

- UV-Vis spectroscopy to confirm ligand-metal charge transfer in coordination complexes .

- Titration (e.g., using NaOH to monitor sulfate production in pyrite oxidation) .

Advanced: How can sulfoxy intermediates be reliably detected in oxidation reactions despite their short lifetimes?

Answer:

Sulfoxy intermediates (e.g., sulfite, thiosulfate) are transient but critical in sulfur cycling. Methodological approaches include:

- Chemical trapping : Treating samples with hydrogen peroxide (H₂O₂) to oxidize intermediates like sulfite to sulfate, enabling indirect quantification via ion chromatography .

- Isotopic analysis : Measuring oxygen isotope ratios (δ¹⁸O) in sulfate to infer intermediate dynamics, as sulfite rapidly exchanges oxygen with water .

- Kinetic modeling : Correlating sulfate production rates with pyrite oxidation under controlled pH and oxidant conditions .

Basic: What are optimal storage and stabilization conditions for ammonium sulfate compounds in aqueous solutions?

Answer:

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ammonia volatilization or sulfate hydrolysis .

- Temperature : Store at 2–8°C to minimize decomposition; ferrous ammonium sulfate hexahydrate is prone to oxidation at elevated temperatures .

- Desiccants : Use anhydrous calcium chloride or silica gel to prevent hygroscopic absorption in solid forms .

Advanced: How do isotopic fractionation studies clarify sulfur cycling in sulfoxy species?

Answer:

- Triple-oxygen isotopes : Theoretical calculations (e.g., CCSD/aug-cc-pVTZ scaling) predict equilibrium isotope effects (EIE) between sulfite and sulfate, revealing redox-state-specific fractionation patterns .

- Experimental validation : Isotope ratios in sulfate from pyrite oxidation align with sulfite-water oxygen exchange rates, confirming sulfite’s role as a key intermediate .

Basic: Which analytical techniques are most effective for quantifying sulfate ions in complex matrices?

Answer:

- Gravimetric analysis : Precipitation as BaSO₄ for high-precision quantification .

- Ion chromatography : Separates sulfate from interfering anions (e.g., nitrate, phosphate) in environmental samples .

- UV-spectrophotometry : Utilized in automated titrators to monitor sulfate generation during pyrite oxidation experiments .

Advanced: How can contradictions in sulfoxy radical-anion reaction mechanisms be resolved?

Answer:

Contradictions arise from competing pathways (e.g., sulfate vs. organosulfate formation). Strategies include:

- Radical quenching : Introducing scavengers like methanol to isolate specific reaction channels .

- Computational modeling : Density functional theory (DFT) simulations to compare energetics of proposed intermediates .

- Cross-validation : Comparing laboratory-generated organosulfates with natural samples (e.g., methyltetrol sulfates) .

Basic: What safety protocols are critical when handling ammonium sulfate derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of NH₃ vapors during synthesis .

- PPE : Acid-resistant gloves and goggles when working with sulfuric acid .

- Spill management : Neutralize acid spills with sodium bicarbonate and absorb ammonium compounds with inert materials .

Advanced: What role do sulfoxy intermediates play in atmospheric organosulfur chemistry?

Answer:

- Organosulfate formation : Sulfoxy radical-anions (e.g., SO₃⁻•) react with biogenic VOCs like isoprene, yielding stable organosulfates that contribute to secondary organic aerosol (SOA) formation .

- Reaction kinetics : Competing pathways (e.g., oxidation vs. nucleophilic addition) are pH-dependent, with sulfite (SO₃²⁻) favoring nucleophilic mechanisms under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.